2,2,6,6-Tetramethyl-4-piperidone hydrate
Overview
Description
2,2,6,6-Tetramethyl-4-piperidone hydrate is a chemical compound related to the piperidone family. Piperidones are characterized by a 6-carbon ring substituted with nitrogen and a double-bonded oxygen atom. These compounds differ from piperidines due to the presence of an oxygen molecule (from ketone) and are used in various applications, including pharmaceutical and chemical manufacturing as intermediates, showcasing antimicrobial activity (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethyl-4-piperidone hydrate and its derivatives often involves reactions like Mannich reaction (condensation) using ethyl-methyl ketone, substituted aldehydes, and ammonium acetate (Jayalakshmi & Nanjundan, 2008). In another study, 4-piperidones reacted selectively with aromatic hydrocarbons to give linear polymers (Cruz et al., 2009).
Molecular Structure Analysis
The molecular structures of 2,2,6,6-Tetramethyl-4-piperidone hydrate derivatives have been determined through X-ray structural methods and ab initio calculations, revealing conformational changes and electron-charge distribution changes due to substitution with methyl groups (Maurin et al., 1997).
Chemical Reactions and Properties
2,2,6,6-Tetramethyl-4-piperidone hydrate and its derivatives undergo various chemical reactions. For instance, they can react with phenyllithium in aprotic media to form 4-substituted 6,6-dimethyl-2-piperidones (Levkoeva, Nikit-skaya, & Yakhontov, 1971). They also show significant antibacterial and antifungal activities (Srinivasan, Perumal, & Selvaraj, 2006).
Physical Properties Analysis
The physical properties of 2,2,6,6-Tetramethyl-4-piperidone hydrate derivatives include their ability to inhibit the growth of tetrahydrofuran hydrate crystals, showcasing their potential as kinetic hydrate inhibitors (O’Reilly et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their structural features. For example, the substitution with methyl groups leads to changes in electron-charge distribution, affecting their reactivity and interaction with other molecules (Maurin et al., 1997).
Scientific Research Applications
ESR Spectroscopy in Food Science : It can react with singlet oxygen to produce nitroxide, which can be detected by electron spin resonance (ESR) spectroscopy. This property is used for detecting singlet oxygen in food products like skim milk (Bradley, Lee, & Min, 2003).
Synthesis of Nitroxyl Radicals : It is used in the synthesis of nitroxyl radicals for spin labeling studies, contributing to a better understanding of molecular structures and dynamics (Wong, Schwenk, & Hsia, 1974).
Applications in Sonochemistry : Its use for the detection of singlet oxygen in sonochemistry has been investigated, highlighting its potential in understanding chemical reactions under ultrasound (Kondo & Riesz, 1991).
Antimicrobial Research : N-Hydroxy-2,2,6,6-tetramethyl-4-piperidone, a derivative, has been synthesized and its antimicrobial properties have been explored, indicating potential applications in combating microbial infections (Yousif, Fayed, & Yousif, 2019).
Catalysis in Detergents : Derivatives of 2,2,6,6-Tetramethyl-4-piperidone have been synthesized and evaluated for their catalytic effect in laundry detergents, demonstrating improved cleaning performance at low temperatures (Sun Yu’e, 2004).
Singlet Oxygen Detection in ESR : Its derivatives have been used to improve the sensitivity of singlet oxygen detection in electron spin resonance, showcasing its utility in advanced spectroscopy methods (Hosoya et al., 2018).
Safety And Hazards
2,2,6,6-Tetramethyl-4-piperidone hydrate may be corrosive to metals, harmful if swallowed, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
2,2,6,6-Tetramethyl-4-piperidinol (TMP) crystal, which can be obtained from 2,2,6,6-Tetramethyl-4-piperidone, is a very important intermediate in organic synthesis . To obtain an improved crystallization yield and desirable crystal-size characteristics, several commonly used organic solvents were investigated to determine the solubility of TMP using a gravimetric method .
properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDODBGIDPNFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625463 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-piperidone hydrate | |
CAS RN |
10581-38-1 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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